1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol

Description

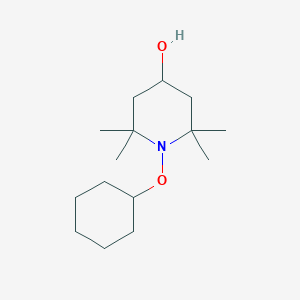

1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol is an organic compound with the molecular formula C15H29NO2. It is a derivative of piperidine, characterized by the presence of a cyclohexyloxy group and four methyl groups attached to the piperidine ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name |

1-cyclohexyloxy-2,2,6,6-tetramethylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO2/c1-14(2)10-12(17)11-15(3,4)16(14)18-13-8-6-5-7-9-13/h12-13,17H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWDPVGCPPKLKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1OC2CCCCC2)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462365 | |

| Record name | 1-cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87018-00-6 | |

| Record name | 1-cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol typically involves the reaction of 2,2,6,6-tetramethylpiperidine with cyclohexanol under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through distillation or recrystallization . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol participates in oxidation reactions where it acts as a stabilizer for polymers by scavenging free radicals. The oxidation mechanisms can be summarized as:

-

Reaction with Hydroperoxides : The compound reacts slowly with hydroperoxides at moderate temperatures, which limits its effectiveness as a stabilizer under certain conditions .

Formation of Nitroxyl Radicals

In the presence of peracids or peroxy radicals, the compound can be oxidized to form nitroxyl radicals. This transformation is significant for its application in polymer stabilization:

This reaction indicates that hindered amines like this compound can effectively trap acylperoxy radicals .

Esterification Reactions

The compound can undergo esterification reactions to form derivatives such as benzoates. For example:

This reaction pathway is essential for synthesizing various functionalized derivatives that enhance its utility in stabilization applications .

-

Stabilization Mechanisms

The stabilization mechanisms of hindered amines like this compound are multifaceted:

-

Radical Scavenging : The compound captures free radicals generated during polymer degradation processes.

-

Formation of Stable Products : Through reactions with peroxy radicals and hydroperoxides, stable products like carboxylic acids are formed while regenerating nitroxyl radicals that further inhibit radical propagation .

The following table summarizes key data related to the chemical reactions of this compound:

| Reaction Type | Reactants | Products | Notes |

|---|---|---|---|

| Oxidation | Hydroperoxides | Hindered amine radical | Slow reaction at moderate temperatures |

| Formation of Nitroxyl | Peracids/Peroxy radicals | Nitroxyl radicals | Effective in trapping acylperoxy radicals |

| Esterification | Acid chlorides (e.g., RCOCl) | Esters (e.g., RCOOR') | Key for synthesizing functional derivatives |

This compound exhibits significant reactivity in oxidation processes and stabilization mechanisms relevant to polymer science. Its ability to form stable products through radical scavenging and esterification reactions underscores its importance in enhancing the longevity and performance of various materials.

Scientific Research Applications

1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation and improve the longevity of materials.

Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyloxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The tetramethyl groups provide steric hindrance, increasing the compound’s stability and resistance to metabolic degradation .

Comparison with Similar Compounds

1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol can be compared with similar compounds such as:

2,2,6,6-Tetramethylpiperidine: Lacks the cyclohexyloxy group, making it less lipophilic and less stable.

4-Hydroxy-2,2,6,6-tetramethylpiperidine: Contains a hydroxyl group instead of a cyclohexyloxy group, resulting in different reactivity and solubility properties.

1-Cyclohexyloxy-2,2,6,6-tetramethylpiperidin-4-one: Contains a ketone group, which alters its chemical behavior and applications

Biological Activity

1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol (CAS Number: 122586-79-2) is a compound of significant interest in various fields of biological research. Its structural characteristics and potential therapeutic applications have made it a subject of investigation regarding its biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, effects on different biological systems, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 253.38 g/mol. Its structure includes a piperidine ring substituted with a cyclohexyloxy group and multiple methyl groups that contribute to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H29NO2 |

| Molecular Weight | 253.38 g/mol |

| LogP | 3.41 |

| PSA | 29.54 Ų |

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This mechanism is crucial for protecting cellular components from damage.

- Neuroprotective Effects : Research indicates that this compound may modulate neurotransmitter systems, particularly through interactions with NMDA receptors. It has been suggested that it could help in conditions like neurodegeneration and psychiatric disorders by stabilizing receptor subunit compositions .

- Inhibition of Enzymatic Activity : There is evidence supporting its role as an inhibitor of acetyl-CoA carboxylase (ACC), which is significant in lipid metabolism and may have implications for obesity and metabolic disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Neuroprotection : A study demonstrated that this compound could protect neuronal cells from apoptosis induced by glutamate toxicity. The results indicated a reduction in cell death and preservation of mitochondrial function .

- Cancer Cell Line Testing : In vitro testing against various cancer cell lines revealed that the compound exhibited micromolar activity against several types including A549 (lung cancer) and HeLa (cervical cancer). The IC50 values ranged around 10 µM, indicating potential as an anticancer agent .

Comparative Table of Biological Activities

Q & A

Q. What are the critical safety precautions for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.